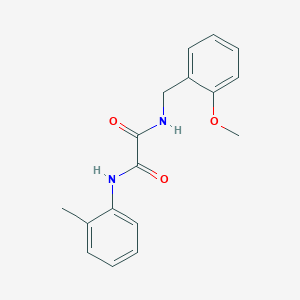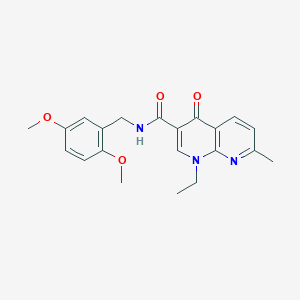
N-(2,5-dimethoxybenzyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2,5-dimethoxybenzyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. The molecule also has a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthyridine ring and the carboxamide group would likely have a significant impact on the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carboxamide group might be involved in reactions with acids or bases .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
A significant body of research focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their cytotoxic activities against various cancer cell lines. Studies have demonstrated that derivatives of this compound retain potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC) cells, with some compounds exhibiting IC50 values below 10 nM. This indicates their potential as effective chemotherapeutic agents. Additionally, certain derivatives have shown curative effects in vivo against colon 38 tumors in mice, further highlighting their therapeutic potential (Deady et al., 2005).
Pharmacokinetics and Distribution
Another area of research has been the pharmacokinetics and distribution of similar compounds in mice. For instance, studies on N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049), a structurally related compound, have provided insights into its pharmacokinetics, showing that it demonstrates two-compartment model kinetics with a notable volume of distribution and plasma clearance. Importantly, it has been observed that SN 28049 exhibits selective uptake and retention in tumor tissues, which may contribute to its enhanced antitumor activity in vivo (Lukka et al., 2010).
Mechanism of Action and Antitumor Effects
Further research has delved into the mechanism of action of these compounds, particularly their role as DNA-binding agents targeting topoisomerase II. Investigations into the differential in vivo and in vitro responses of murine Colon 38 carcinoma to SN 28049 compared to other topoisomerase II poisons have illuminated the compound's ability to induce long-term cycle arrest in tumor cells, potentially underlying its superior antitumor efficacy. Such studies underscore the compound's promising characteristics as a novel anticancer agent with a distinct mode of action (Chen et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 25i-nbome, are known to be potent serotonin 5-ht2a receptor agonists . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor mediates excitatory neurotransmission .
Mode of Action
Agonists bind to receptors and activate them to produce a biological response. In the case of 5-HT2A receptors, activation leads to excitatory neurotransmission .
Biochemical Pathways
This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further lead to the release of intracellular calcium and activation of protein kinase C, respectively .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Activation of 5-ht2a receptors typically leads to various physiological responses, including modulation of mood, cognition, and perception .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-5-24-12-17(19(25)16-8-6-13(2)23-20(16)24)21(26)22-11-14-10-15(27-3)7-9-18(14)28-4/h6-10,12H,5,11H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOVFEDRSGPAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazo line-2,3'-indoline]-5-yl}acetamide](/img/structure/B2875439.png)


![Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2875446.png)
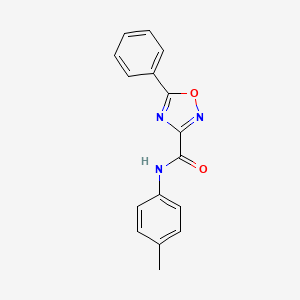
![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)
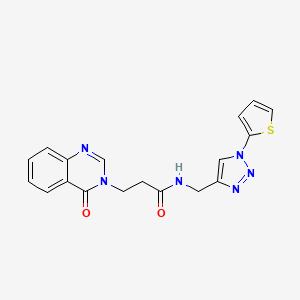
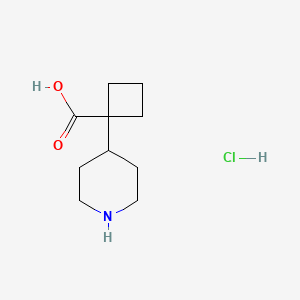

![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)
